

Application Notes and Protocols: In Vivo Administration of NCS-382 Sodium in Mice

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Compound of Interest

Compound Name: NCS-382 sodium

Cat. No.: B1234372

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Introduction

NCS-382 (6,7,8,9-tetrahydro-5-[H]-benzocycloheptene-5-ol-4-ylidene acetic acid) is a well-documented ligand for the gamma-hydroxybutyric acid (GHB) receptor.[1][2] Initially developed as a selective antagonist for GHB binding sites, its pharmacological profile in vivo is complex. [3] While some studies demonstrate its ability to antagonize specific GHB-induced effects, others report a failure to reverse many of GHB's behavioral and sedative actions, suggesting a more nuanced mechanism of action that may involve indirect effects on GABA(B) receptors.[1][3][4]

Despite the debate over its antagonist properties, NCS-382 has shown significant therapeutic potential in a murine model of Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD). [2][5] SSADHD is a rare neurometabolic disorder characterized by the accumulation of GHB.[6] These application notes provide a comprehensive overview of the in vivo administration of NCS-382 in mice, summarizing key quantitative data and detailing established experimental protocols for pharmacokinetic, pharmacodynamic, and chronic efficacy studies.

Data Presentation: Quantitative Summaries

The following tables summarize key quantitative data from in vivo studies of NCS-382 administration in mice.

Table 1: Pharmacokinetic and Metabolic Profile of NCS-382 in Mice

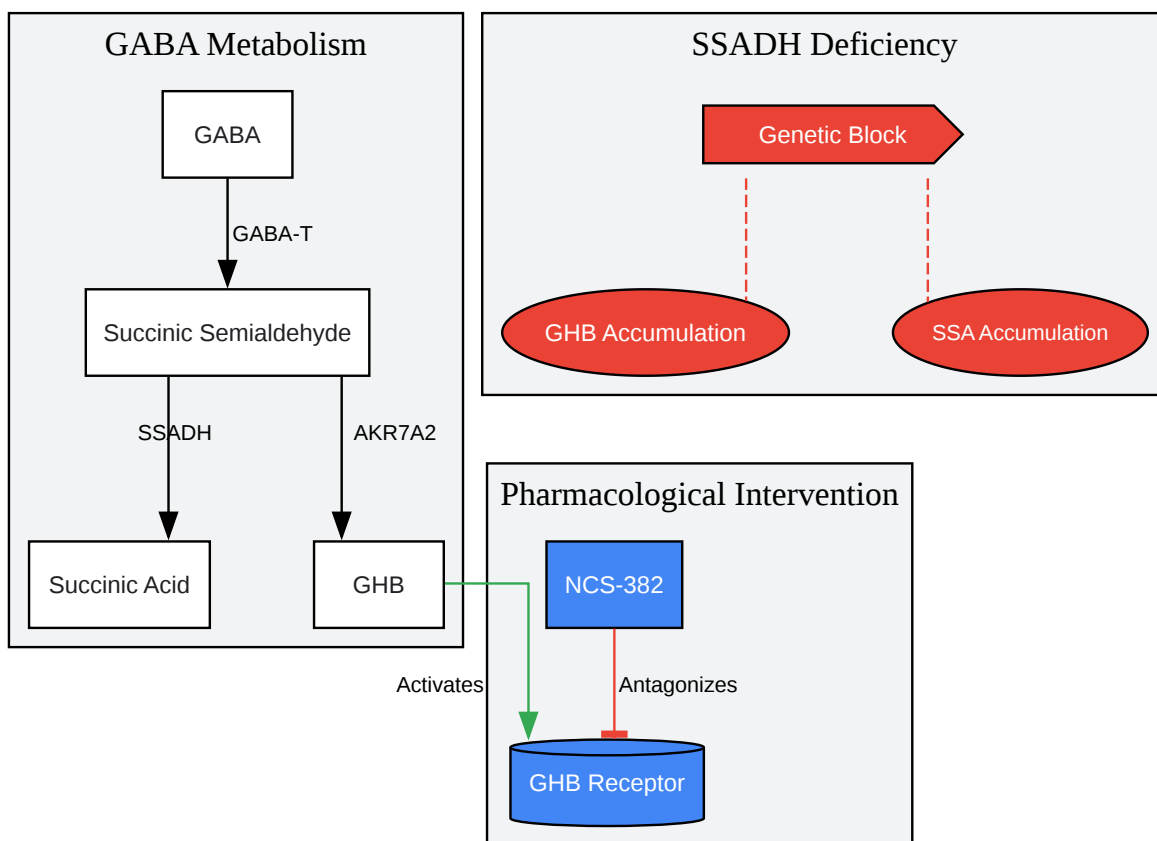
Parameter	Value / Description	Species/Strain	Administration	Source
Primary Metabolic Pathways	Dehydrogenation and Glucuronidation	Mouse and Human	N/A (Liver Microsomes)	[2][5]
Dehydrogenation Km	29.5 ± 10.0 µmol/L	Mouse	N/A (Liver Microsomes)	[2][5]
Glucuronidation Km	>100 µmol/L	Mouse	N/A (Liver Microsomes)	[2][5]
Serum Half-Life	~0.3 hours	Mouse	Intraperitoneal (i.p.)	[7]
Metabolic Inhibition	Co-administration with diclofenac (25 mg/kg) significantly increased brain AUC _{0–2 h} of NCS-382.	Mouse	Intraperitoneal (i.p.)	[5]

Table 2: Summary of In Vivo Dosing Regimens for NCS-382 in Mice

Study Type	Dosage(s)	Administration Route	Vehicle	Mouse Model	Purpose	Source
Pharmacokinetics (Single Dose)	100, 300, 500 mg/kg	Intraperitoneal (i.p.)	Not specified	C57/B6	To establish single-dose pharmacokinetics.	[2] [4] [5]
Chronic Efficacy (SSADHD)	300 mg/kg (daily)	Intraperitoneal (i.p.)	0.1% Sodium Bicarbonate	aldh5a1-/-	To assess the effect on tissue GHB levels over 7 days.	[6]
Behavioral Pharmacology	Various (in combination with GHB)	Intraperitoneal (i.p.)	Not specified	Mouse	To determine if NCS-382 antagonizes GHB-induced behavioral effects.	[1]
Pharmacodynamic (Metabolic Inhibition)	300 mg/kg	Intraperitoneal (i.p.)	Not specified	Mouse	To evaluate if inhibiting glucuronidation enhances brain exposure and protective effects.	[5]

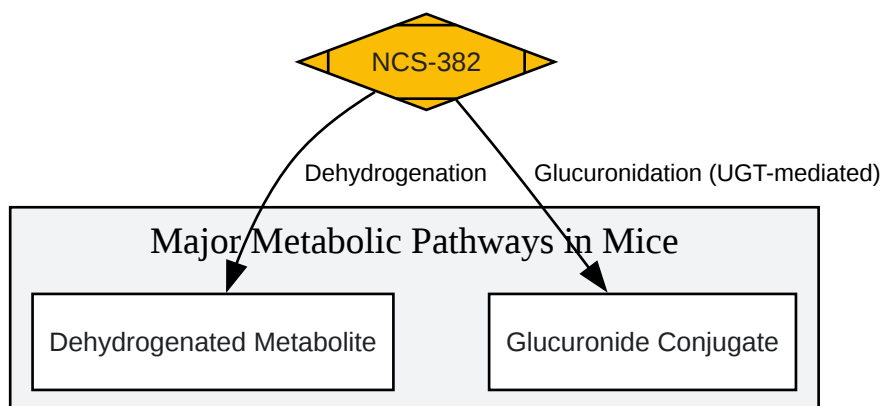
Signaling and Metabolic Pathways

The following diagrams illustrate the key biological pathways relevant to the action and metabolism of NCS-382.



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Caption: GHB metabolism, the impact of SSADH deficiency, and NCS-382's target.



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Caption: The two primary metabolic pathways of NCS-382 in mice.

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic Analysis in Mice

This protocol is adapted from studies establishing the pharmacokinetic profile of NCS-382.^{[2][5]}

- **Animals:** Use adult C57/B6 mice. House animals with ad libitum access to food and water.
- **Drug Preparation:** Prepare **NCS-382 sodium** solutions for injection. While the vehicle was not specified in the source, a solution like 0.1% sodium bicarbonate in sterile saline is appropriate.^[6] Prepare separate solutions for 100, 300, and 500 mg/kg dose groups.
- **Administration:** Administer a single dose of NCS-382 via intraperitoneal (i.p.) injection to each mouse according to its assigned dose group.
- **Sample Collection:**
 - Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-injection (e.g., 5, 15, 30, 60, 120, and 240 minutes).
 - At the final time point, euthanize mice and collect brain tissue.
 - Process blood to separate serum or plasma and immediately freeze all samples at -80°C.
- **Sample Analysis:**
 - Extract NCS-382 and any known metabolites from serum and brain homogenates.
 - Quantify concentrations using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
- **Data Analysis:** Calculate key pharmacokinetic parameters, including C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), and

elimination half-life ($t_{1/2}$).

Protocol 2: Chronic Administration for Efficacy in an SSADH Deficiency Model

This protocol is based on a study evaluating NCS-382 in a genetic mouse model of SSADHD. [6]

- **Animals:** Use *aldh5a1*^{-/-} mice, which phenocopy the human SSADH deficiency, and *aldh5a1*^{+/+} (wild-type) littermates as controls. Genotype animals at approximately 10 days of life.
- **Drug Preparation:** Dissolve **NCS-382 sodium** in 0.1% sodium bicarbonate to achieve a concentration suitable for a 300 mg/kg dose. Prepare a vehicle-only control solution (0.1% sodium bicarbonate).
- **Administration:**
 - Beginning at 15 days of life, administer NCS-382 (300 mg/kg, i.p.) or vehicle to the respective groups.
 - Perform injections daily for 7 consecutive days.
- **Tissue Harvesting:**
 - Approximately 12-24 hours after the final dose (on day 22 of life), euthanize the mice.
 - Rapidly harvest tissues of interest (e.g., brain, liver) and immediately snap-freeze them in liquid nitrogen. Store at -80°C until analysis.
- **Endpoint Analysis:**
 - Homogenize tissue samples.
 - Quantify GHB levels in the tissue homogenates using a validated analytical method such as gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.

- Compare GHB levels between treated and untreated *aldh5a1*^{-/-} mice to assess drug efficacy.

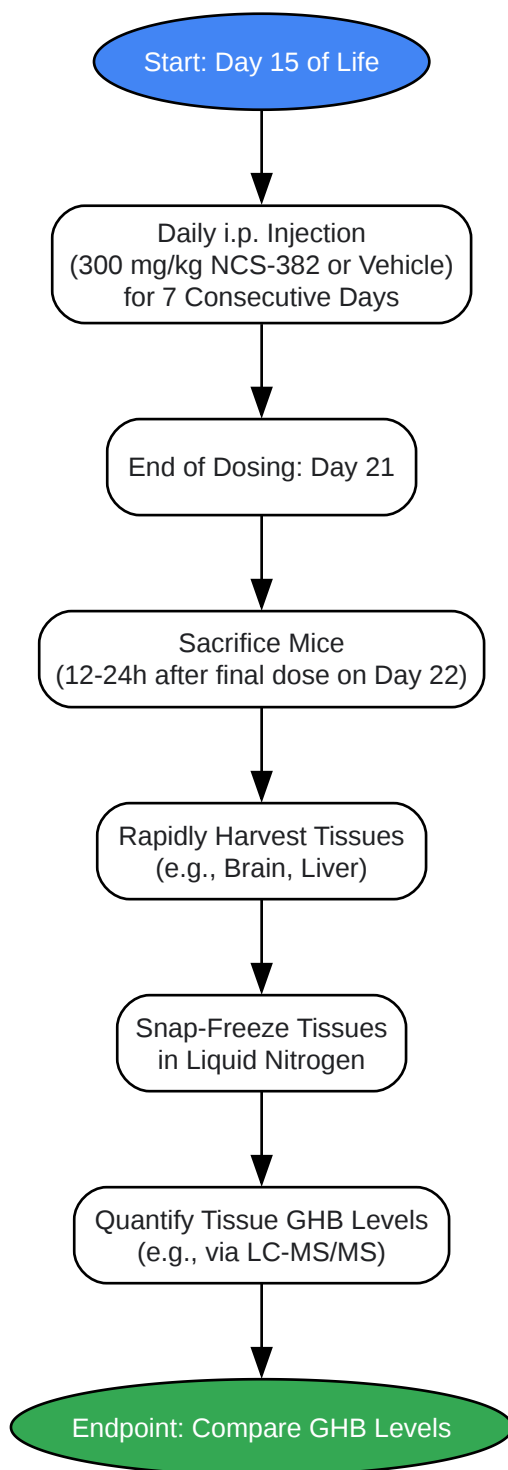
Protocol 3: Investigating Metabolic Inhibition to Enhance Brain Exposure

This protocol describes a pharmacodynamic study to determine if blocking a metabolic pathway can increase NCS-382's central nervous system exposure and efficacy.^{[2][5]}

- Animals: Use adult C57/B6 mice.
- Drug Preparation:
 - Prepare NCS-382 solution for a 300 mg/kg dose.
 - Prepare diclofenac (a glucuronidation inhibitor) solution for a 25 mg/kg dose.
 - Prepare gamma-butyrolactone (GBL), a GHB pro-drug, for inducing GHB-related effects.
- Administration and Study Groups:
 - Group 1 (NCS-382 only): Administer NCS-382 (300 mg/kg, i.p.).
 - Group 2 (Combination): Administer diclofenac (25 mg/kg, i.p.) followed shortly by NCS-382 (300 mg/kg, i.p.).
- Pharmacokinetic Assessment:
 - Collect serum and brain samples over a 2-hour period from both groups.
 - Analyze samples via HPLC-MS/MS to quantify concentrations of NCS-382 and its glucuronide metabolite.
 - Compare the brain and serum Area Under the Curve (AUC_{0–2 h}) between the two groups.
- Pharmacodynamic Assessment:
 - In separate cohorts, pre-treat mice with NCS-382 alone or in combination with diclofenac.

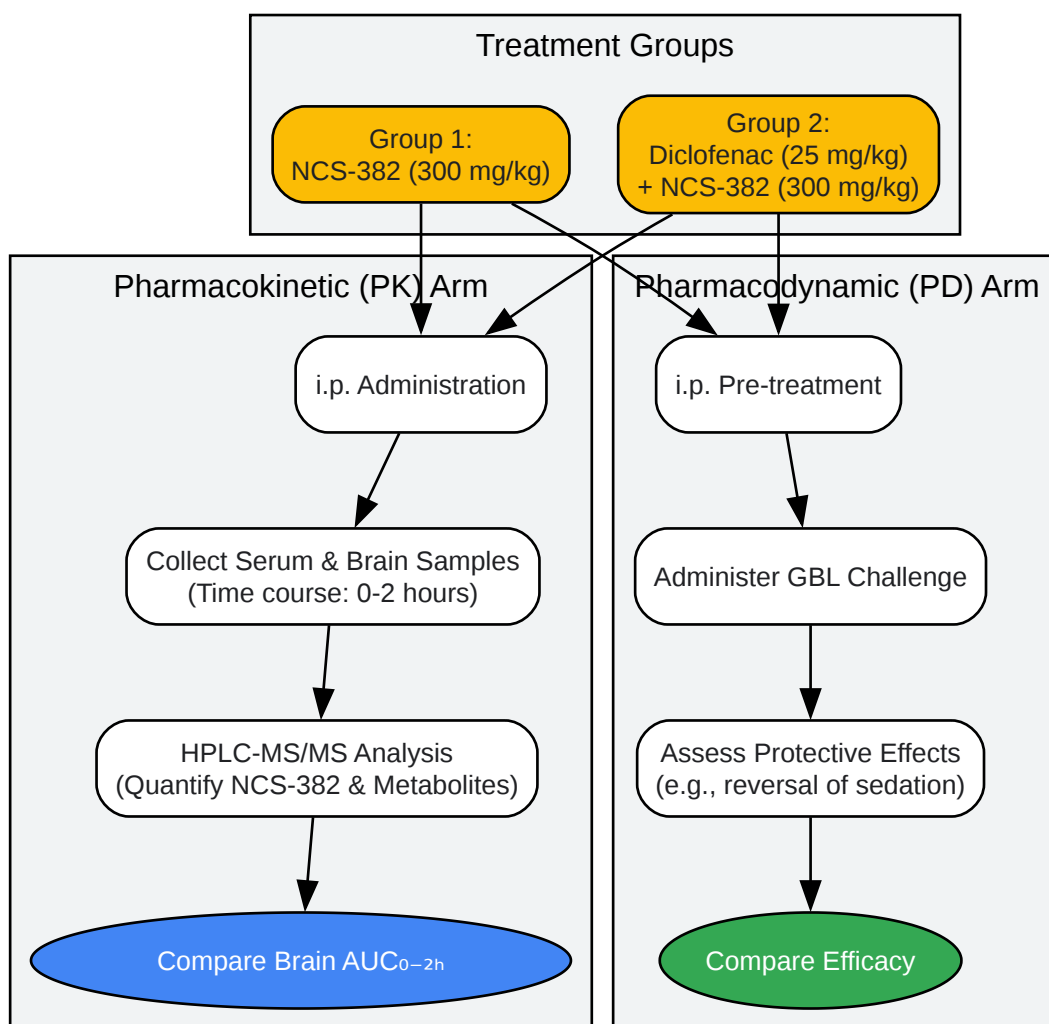
- Subsequently, administer a dose of GBL known to induce observable effects (e.g., sedation).
- Observe and quantify the protective effects (i.e., antagonism of GBL-induced behaviors) in each group.

Experimental Workflows



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Caption: Workflow for chronic NCS-382 administration in the SSADH deficiency mouse model.



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Caption: Workflow for a combined PK/PD study with metabolic inhibition.

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